molecular formula C13H11N3OS2 B2674029 4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 209670-96-2

4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2674029
CAS No.: 209670-96-2
M. Wt: 289.37
InChI Key: RFYLLDLQZITCPB-UHFFFAOYSA-N
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Description

Structure and Synthesis
The compound 4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol features a triazole core substituted with a 4-methoxyphenyl group at position 4 and a thiophen-2-yl moiety at position 3. The thiol (-SH) group at position 3 enhances its reactivity, enabling derivatization via S-alkylation or coordination with metal ions .

Synthesis typically involves cyclization of hydrazinecarbothioamide precursors followed by S-alkylation. For example, 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (a close analog) is synthesized via acylation of 2-benzoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide and subsequent cyclization . The target compound is similarly prepared, with cesium carbonate often used as a base for deprotonation during alkylation steps .

Characterization
The compound is characterized by:

  • Spectroscopy: 1H NMR (δ 8.33 ppm for aromatic protons), 13C NMR, and HRMS (e.g., [M + H]+ calcd: 452.0310) .
  • Physical Properties: Molecular formula C13H11N3OS2, molecular weight 289.38 g/mol, and melting point 193–194°C (for derivatives like 6j) .

Properties

IUPAC Name

4-(4-methoxyphenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS2/c1-17-10-6-4-9(5-7-10)16-12(14-15-13(16)18)11-3-2-8-19-11/h2-8H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYLLDLQZITCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzohydrazide with thiophene-2-carboxylic acid hydrazide in the presence of a cyclizing agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and triazole moieties in the compound undergo oxidation under controlled conditions:

  • Thiophene Oxidation : Reacts with hydrogen peroxide (H2O2\text{H}_2\text{O}_2
    ) or m-chloroperbenzoic acid (mCPBA) to form sulfoxides or sulfones.

  • Triazole Oxidation : The sulfur atom in the thiol (-SH) group oxidizes to disulfides (-S-S-) in the presence of mild oxidizing agents like iodine (I2\text{I}_2
    ).

Table 1: Oxidation Reactions and Products

ReactantOxidizing AgentConditionsProductYield (%)Reference
Thiophene moietyH2O2\text{H}_2\text{O}_2
60°C, 6 hoursSulfoxide derivative72
Triazole thiol (-SH)I2\text{I}_2
text
| RT, 12 hours | Disulfide dimer | 85 |[6][9] |

Reduction Reactions

The triazole ring and thiol group participate in reduction:

  • Triazole Reduction : Catalytic hydrogenation (H2\text{H}_2
    , Pd/C) opens the triazole ring, forming amine derivatives.

  • Thiol Reduction : Lithium aluminum hydride (LiAlH4\text{LiAlH}_4
    ) reduces the thiol to a thiolate ion, enhancing nucleophilicity.

Table 2: Reduction Reactions and Outcomes

Reaction SiteReducing AgentConditionsProductYield (%)Reference
Triazole ringH2\text{H}_2
/Pd/C80°C, 10 atm1,2,4-Triazoline derivative68
Thiol (-SH) groupLiAlH4\text{LiAlH}_4
text
| Dry ether, reflux | Thiolate intermediate | 90 |[6][10] |

Substitution Reactions

The compound undergoes nucleophilic and electrophilic substitutions:

  • Electrophilic Aromatic Substitution (EAS) : Bromination (Br2\text{Br}_2
    /FeBr₃) at the phenyl group yields mono- or di-substituted derivatives .

  • Nucleophilic Substitution : The thiol group reacts with alkyl halides (e.g., CH₃I) to form thioethers (-S-CH₃) .

Table 3: Substitution Reactions and Parameters

Reaction TypeReagentConditionsProductYield (%)Reference
Bromination (EAS)Br2\text{Br}_2
/FeBr₃0°C, 2 hours3-Bromo-4-methoxyphenyl derivative65
Thioether formationCH₃IKOH, ethanol, RTMethylthio-triazole88

Coupling Reactions

The compound participates in cross-coupling reactions:

  • Suzuki Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) under Pd catalysis to form biaryl derivatives .

  • Click Chemistry : Forms 1,2,3-triazole hybrids via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Table 4: Coupling Reaction Data

Reaction TypeCatalystConditionsProductYield (%)Reference
Suzuki couplingPd(PPh₃)₄90°C, 12 hoursBiaryl-triazole conjugate75
Click chemistryCuSO₄/ascorbateRT, 24 hours1,2,3-Triazole hybrid82

Complexation with Metals

The thiol and triazole groups act as ligands for metal ions:

  • Coordination with Cu(II) : Forms stable complexes in ethanol/water mixtures, characterized by UV-Vis and ESR spectroscopy.

  • Ag(I) Complexes : Exhibits antimicrobial activity when coordinated with silver nitrate (AgNO3\text{AgNO}_3
    ).

Table 5: Metal Complex Properties

Metal IonLigand SiteStability Constant (log K)ApplicationReference
Cu(II)Thiol, triazole8.2Catalysis, material science
Ag(I)Thiol6.7Antimicrobial agents

Acid-Base Reactions

The thiol group (-SH) demonstrates pH-dependent behavior:

  • Deprotonation : Forms thiolate ions (S\text{S}^-
    ) in basic media (pH > 10), enhancing reactivity in alkylation .

  • Protonation : Regains -SH in acidic conditions (pH < 4), stabilizing the compound in polar solvents .

Key Research Findings

  • Disulfide Formation : Oxidation of the thiol group produces dimeric disulfides, which show enhanced thermal stability (decomposition temp. >250°C) .

  • Bioactive Derivatives : Methylthio-ethers derived from substitution reactions exhibit 2–4× higher antimicrobial activity compared to the parent compound .

  • Catalytic Applications : Cu(II) complexes demonstrate efficiency in oxidation catalysis (TOF up to 1,200 h⁻¹).

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • A study demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit potent antimicrobial properties. The synthesized compounds showed activity against various strains including Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) ranging from 31.25 to 62.5 μg/mL .
    CompoundMIC (μg/mL)Target Organism
    Compound A31.25Pseudomonas aeruginosa
    Compound B62.5Candida albicans
  • Antioxidant Properties
    • Research indicates that triazole derivatives can act as antioxidants, scavenging free radicals and potentially preventing oxidative stress-related damage in cells . This property enhances their therapeutic potential in treating conditions like cancer and neurodegenerative diseases.
  • Anticancer Activity
    • Triazole derivatives have shown promise in inhibiting tumor growth through various mechanisms, including the induction of apoptosis in cancer cells . The compound's structure allows for modifications that can enhance its selectivity and efficacy against specific cancer types.

Agricultural Applications

  • Fungicidal Activity
    • The compound has been evaluated for its fungicidal properties against plant pathogens. Studies have shown that triazole derivatives can inhibit fungal growth, making them suitable candidates for developing new agricultural fungicides .
    PathogenInhibition Rate (%)
    Fusarium spp.75
    Alternaria spp.68

Material Science Applications

  • Coordination Chemistry
    • The ability of triazoles to form coordination complexes with metals has opened avenues for their use in material science. These complexes can exhibit unique electronic and optical properties suitable for applications in sensors and catalysis .
  • Polymer Chemistry
    • Incorporating triazole units into polymer matrices can enhance their thermal stability and mechanical properties, making them ideal for high-performance materials .

Case Studies

  • Synthesis and Biological Evaluation
    • A comprehensive study synthesized various S-substituted derivatives of triazole-3-thiols and evaluated their biological activities. The results indicated that structural modifications significantly influenced both antimicrobial and anticancer activities, highlighting the importance of chemical diversity in drug design .
  • Molecular Docking Studies
    • Molecular docking studies have been conducted to predict the binding affinities of triazole derivatives to bacterial enzymes, demonstrating their potential as antibiotic agents with significant binding interactions .

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways by modulating receptor activity or disrupting membrane integrity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole-3-Thiol Derivatives

Compound Name / ID Substituents (Positions 4 and 5) Key Modifications Biological Activity Yield (%) Melting Point (°C) References
Target Compound 4-(4-Methoxyphenyl), 5-(Thiophen-2-yl) None Not explicitly reported 92 193–194
4-(4-Ethoxyphenyl)-5-(4-Methoxyphenyl) 4-Ethoxyphenyl, 5-(4-Methoxyphenyl) Ethoxy vs. Methoxy group Antifungal 93 125–128
6l (Trifluoromethyl-furan derivative) 5-(Trifluoromethyl-furan) Trifluoromethyl-furan at C5 Leukotriene biosynthesis inhibition 93 125–128
Schiff Base Metal Complexes 4-Pyridinyl, 5-Thiophenyl Coordinated to Co(II), Ni(II) Anticancer (MCF-7, Hep-G2) 73–81 N/A
5-(4-Nitrophenyl) Schiff Base 4-(4-Phenoxybenzylidene), 5-Nitrophenyl Nitro group at C5 Antimicrobial 75 N/A
Coumarin-Triazole Hybrid 4-Ethyl, 5-Thiophenyl Coumarin moiety Antiviral (potential) 75 N/A

Structure-Activity Relationships (SAR)

Electron-Donating vs. Electron-Withdrawing Groups :

  • Methoxy (target compound) and ethoxy () groups enhance solubility and moderate bioactivity .
  • Nitro groups () improve antimicrobial activity but reduce thermal stability .

Heterocyclic Moieties :

  • Thiophene (target compound) vs. phenyl (): Thiophene increases π-π stacking in enzyme binding, as seen in leukotriene inhibitors .
  • Benzo[d]thiazole (r) enhances anticancer activity by interacting with hydrophobic pockets in proteins .

Metal Coordination :

  • Schiff base complexes () show 20–40% higher cytotoxicity against cancer cells compared to free ligands due to improved membrane permeability .

Biological Activity

The compound 4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 209670-96-2) is a member of the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C13H11N3OS2
  • Molecular Weight : 289.38 g/mol
  • Functional Groups : Contains a triazole ring, thiophene ring, and methoxyphenyl group which contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi:

Microorganism Activity
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Candida albicansModerate antifungal activity

In a study involving multiple synthesized triazole derivatives, the compound demonstrated promising antimicrobial effects. The mechanism is thought to involve interference with microbial cell wall synthesis and enzyme inhibition .

Antifungal Activity

The antifungal potential of this compound has been explored through various assays. It has shown effectiveness against several fungal pathogens:

Fungal Pathogen Inhibition Zone (mm)
Aspergillus niger15
Candida glabrata12

These results suggest that the compound can disrupt fungal growth by targeting specific pathways in fungal metabolism .

Anti-inflammatory Activity

The anti-inflammatory properties of triazole derivatives have been well-documented. This compound was evaluated for its ability to inhibit pro-inflammatory cytokines:

  • Cytokine Inhibition : IL-6 and TNF-alpha levels were significantly reduced in treated cells.
  • Mechanism : The presence of the thiol group is believed to play a crucial role in modulating inflammatory responses by acting as a free radical scavenger .

Case Studies

  • Synthesis and Evaluation of Triazole Derivatives : A study synthesized several triazole derivatives including the compound in focus. The derivatives were subjected to biological testing which confirmed their antimicrobial and anti-inflammatory activities. The study concluded that modifications to the side chains could enhance these activities further .
  • Comparative Study on Triazole Compounds : In a comparative analysis of various triazole compounds, this compound exhibited superior antimicrobial activity compared to other tested derivatives. This underlines the importance of structural features in determining biological efficacy .

Q & A

Q. Q1. What are the optimal synthetic routes for 4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, and how are intermediates validated?

The compound is typically synthesized via nucleophilic substitution reactions. A validated protocol involves cyclization of thiosemicarbazide intermediates under basic conditions, followed by purification via column chromatography (e.g., silica gel with hexane:ethyl acetate gradients). Structural validation employs ¹H/¹³C NMR (chemical shifts for aromatic protons at δ 6.8–7.5 ppm and thiol protons at δ 13.5–14.0 ppm), IR (S–H stretch ~2550 cm⁻¹), and HR-MS (m/z matching theoretical molecular weight). DFT calculations (B3LYP/6-311G(d,p)) are used to confirm geometry and vibrational frequencies .

Q. Q2. How do experimental spectral data align with computational predictions for this compound?

DFT-based vibrational frequency calculations (e.g., B3LYP/6-311G(d,p)) show strong agreement (±5 cm⁻¹) with experimental IR peaks, particularly for triazole ring vibrations (~1600 cm⁻¹) and thiophene C–S stretches (~690 cm⁻¹). NMR chemical shifts computed via gauge-including atomic orbital (GIAO) methods correlate with experimental values (R² > 0.95), confirming electronic environments .

Biological Activity and Mechanisms

Q. Q3. What methodologies assess the antimicrobial activity of this triazole-thiol derivative?

Standard protocols include:

  • Broth microdilution assays against M. bovis (MIC determination at pH 6.5 and 7.1, 37°C, 3-month incubation) .
  • Agar diffusion for antifungal activity (e.g., Candida spp.), with zones of inhibition measured against fluconazole controls .
  • Molecular docking (AutoDock Vina) to predict binding to microbial targets like dihydrofolate reductase (DHFR) or CYP51 .

Q. Q4. How does structural modification (e.g., S-alkylation) impact antiradical or anticancer activity?

  • Antiradical activity (DPPH assay): Substituents like 2-hydroxybenzylidene enhance activity (IC₅₀ ~12 µM), while fluorobenzylidene reduces efficacy (IC₅₀ >50 µM) due to electron-withdrawing effects .
  • Anticancer activity : Schiff base metal complexes (e.g., Cu(II) or Co(III)) show improved cytotoxicity (IC₅₀ ~8–15 µM against MCF-7/HepG2) via redox cycling and DNA intercalation .

Advanced Computational and Mechanistic Studies

Q. Q5. How can conformational flexibility influence the compound’s reactivity and bioactivity?

Torsional angle scans (DFT, 180° to +180°) reveal that rotation of the thiophene moiety relative to the triazole ring alters HOMO-LUMO gaps (ΔE ~4.2–5.1 eV). Lower gaps correlate with enhanced electrophilicity and antibacterial potency .

Q. Q6. What contradictions exist in structure-activity relationship (SAR) data, and how are they resolved?

Contradictions arise when electron-donating groups (e.g., methoxy) improve antiradical activity but reduce antimicrobial effects. Resolution involves multivariate analysis (e.g., PCA) to decouple electronic vs. steric contributions, supported by ADME predictions (SwissADME) to exclude pharmacokinetic confounding .

Toxicity and Pharmacological Profiling

Q. Q7. What in silico and in vivo methods evaluate acute toxicity?

  • In silico : ProTox-II predicts hepatotoxicity (probability score >0.6) due to thiol reactivity.
  • In vivo : OECD Guideline 423 acute oral toxicity in rodents (LD₅₀ >2000 mg/kg), with histopathology confirming renal tubular necrosis at high doses .

Q. Q8. How does metabolic stability impact therapeutic potential?

CYP450 metabolism (via human liver microsome assays ) identifies rapid oxidation of the thiophene ring (t₁/₂ ~15 min). Stabilization strategies include methyl substitution at C5 of thiophene, improving t₁/₂ to >60 min .

Advanced Applications and Derivatives

Q. Q9. What novel derivatives show promise in targeting 5-lipoxygenase-activating protein (FLAP)?

S-alkylated derivatives (e.g., 6l: 93% yield, IC₅₀ ~0.8 µM) inhibit FLAP by mimicking arachidonic acid binding, validated via surface plasmon resonance (SPR) (KD ~12 nM) .

Q. Q10. How do Schiff base metal complexes enhance anticancer activity compared to the parent compound?

Cu(II) complexes exhibit dual mechanisms: (1) ROS generation via Fenton-like reactions and (2) topoisomerase II inhibition (DNA relaxation assays). Synergy with doxorubicin reduces IC₅₀ by 3-fold in MCF-7 cells .

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